molecular formula C17H16N2O3S2 B2609922 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896270-30-7

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2609922
CAS No.: 896270-30-7
M. Wt: 360.45
InChI Key: MBXFTMBWPIMXFL-UHFFFAOYSA-N
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Description

"N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide" is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 5. The benzothiazole moiety is linked via an amide bond to a 2-methanesulfonylbenzamide group.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-8-9-11(2)15-14(10)18-17(23-15)19-16(20)12-6-4-5-7-13(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXFTMBWPIMXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with acetic anhydride to form the benzothiazole ring. Subsequent methylation of the benzothiazole ring at positions 4 and 7 can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

The methanesulfonylbenzamide moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the dimethylbenzothiazole intermediate with methanesulfonyl chloride in the presence of a base like triethylamine. The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the methanesulfonyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Methanesulfonyl chloride, triethylamine, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis with analogs from the literature:

Compound Class/Structure Key Functional Groups Distinctive Features Reference
Target Compound Benzothiazole, amide, methanesulfonyl Methyl groups (4,7-positions on benzothiazole); alkyl sulfonyl group [Hypothetical]
Hydrazinecarbothioamides [4–6] Thioamide (C=S), amide (C=O) Aryl sulfonyl groups; equilibrium between thione and thiol tautomers
Triazole-thiones [7–9] Triazole, thione (C=S) Absence of C=O; phenylsulfonyl substituents
Benzothiazol-amino derivatives (e.g., Patent Ex. 1) Benzothiazole, carboxylic acid, amine Amino linkage to tetrahydroquinoline; carboxylic acid group

Key Observations :

  • Sulfonyl Groups: The target’s methanesulfonyl group differs from aryl sulfonyl groups in compounds [7–9] ().
  • Amide vs. Thioamide : Unlike the thioamide (C=S) in compounds [4–6], the target’s amide (C=O) lacks tautomerism, simplifying its spectral interpretation (e.g., absence of ~2500–2600 cm⁻¹ S-H bands in IR) .
  • Benzothiazole Substitution: The 4,7-dimethyl substitution on benzothiazole distinguishes it from benzothiazole-amino derivatives in , which feature amino linkages to other heterocycles .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, highlights benzothiazole derivatives (e.g., Example 1) with demonstrated bioactivity, suggesting that the target’s methanesulfonyl and dimethyl groups could modulate its pharmacokinetic profile (e.g., membrane permeability, metabolic stability) .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The methanesulfonyl group enhances solubility and reactivity, making it a significant candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3SC_{13}H_{14}N_2O_3S with a molecular weight of 282.38 g/mol. Its structural characteristics include:

  • Benzothiazole core : Contributes to biological activity.
  • Methanesulfonyl group : Enhances solubility and potential interactions with biological targets.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety may interact with active sites of enzymes, while the methanesulfonyl group could enhance binding affinity through additional interactions. This compound's ability to modulate biological pathways makes it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole structures exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. The efficacy varies depending on the concentration and the specific microorganism tested.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation in vitro. In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects.

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)12.8
A549 (lung cancer)9.6

Tyrosinase Inhibition

This compound has been evaluated for its ability to inhibit tyrosinase activity, which is crucial in melanin production. The compound showed effective inhibition comparable to standard inhibitors such as kojic acid.

Compound IC50 (µM)
N-(4,7-dimethyl...15.0
Kojic Acid24.09

Study on Antimicrobial Efficacy

In a recent study published in MDPI, this compound was tested against multiple strains of bacteria and fungi. The results highlighted its potential as a broad-spectrum antimicrobial agent with low toxicity to human cells.

Study on Anticancer Properties

Another investigation focused on the anticancer properties of this compound against various tumor cell lines. The study reported that treatment with this compound resulted in significant apoptosis in cancer cells while sparing normal cells.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide?

  • The compound can be synthesized via condensation reactions between benzothiazole derivatives and sulfonyl chlorides. For example, analogous methods involve reacting 2-aminophenylbenzothiazoles with substituted sulfonyl chlorides in the presence of pyridine and acetic anhydride under reflux conditions . Key steps include:

  • Step 1 : Synthesis of the benzothiazole core (e.g., 4,7-dimethyl-1,3-benzothiazol-2-amine).
  • Step 2 : Sulfonylation using methanesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group.
  • Step 3 : Purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Used to confirm substituent positions and integration ratios. For example, in analogous sulfonamide-benzothiazole hybrids, aromatic protons in the benzothiazole ring appear at δ 7.2–8.2 ppm, while sulfonamide NH protons resonate near δ 9.4 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or HRMS).
  • Elemental Analysis : Ensures purity and stoichiometric ratios of C, H, N, and S.

Q. How can researchers establish structure-activity relationships (SAR) for this compound?

  • Method : Systematically vary substituents (e.g., methyl groups on the benzothiazole, sulfonyl groups) and test biological activity (e.g., enzyme inhibition). For example, modifying the sulfonyl moiety in related compounds has been shown to alter binding affinity to target proteins .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in synthesis?

  • Factors to Test :

  • Solvent System : Pyridine/acetic anhydride mixtures are common, but DMF or THF may improve solubility.
  • Temperature : Reflux conditions (100–120°C) vs. microwave-assisted synthesis for faster kinetics.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
    • Example : In a related synthesis, yields improved from 60% to 67% by employing sequential additions of reagents and extended stirring times .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA or enzymes) using software like GROMACS or AMBER.
  • Docking Studies : Use AutoDock Vina to model binding poses in active sites, informed by crystallographic data of analogous compounds .

Q. How should researchers address contradictions in spectroscopic data between batches?

  • Case Study : If NMR signals for NH protons vary (e.g., δ 9.4 ppm vs. δ 5.7 ppm), consider:

  • Tautomerism : Benzothiazole sulfonamides may exhibit thione-thiol tautomerism, altering peak positions.
  • Solvent Effects : DMSO-d6 vs. CDCl3 can shift proton signals due to hydrogen bonding.
  • Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) to remove impurities affecting integration .

Q. What strategies validate the compound’s biological activity in vitro?

  • Enzyme Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based protocols.
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization.
  • Control Experiments : Compare with structurally similar inactive analogs to confirm specificity (e.g., methyl-group deletion) .

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